7-Chlorothieno[3,2-b]pyridine-2-boronic Acid Pinacol Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chlorothieno[3,2-b]pyridine-2-boronic Acid Pinacol Ester is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid ester group attached to a thieno[3,2-b]pyridine ring system, which is further substituted with a chlorine atom at the 7-position. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chlorothieno[3,2-b]pyridine-2-boronic Acid Pinacol Ester typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3)
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Chlorothieno[3,2-b]pyridine-2-boronic Acid Pinacol Ester undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding boronic acid or boronate ester.
Reduction: Formation of the corresponding alcohol or alkane.
Substitution: Nucleophilic substitution reactions at the chlorine atom or the boronic ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium periodate (NaIO4)
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Boronic acid or boronate ester derivatives
Reduction: Alcohols or alkanes
Substitution: Substituted thieno[3,2-b]pyridine derivatives
Scientific Research Applications
7-Chlorothieno[3,2-b]pyridine-2-boronic Acid Pinacol Ester has several applications in scientific research:
Biology: Employed in the development of bioactive molecules and probes for biological studies.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of 7-Chlorothieno[3,2-b]pyridine-2-boronic Acid Pinacol Ester primarily involves its role as a boronic ester in various chemical reactions. The boronic ester group can undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds. This process is crucial in the Suzuki-Miyaura coupling reaction, where the boronic ester transfers its organic group to the palladium catalyst, which then couples with an aryl or vinyl halide to form the desired product .
Comparison with Similar Compounds
Similar Compounds
- Pyridine-2-boronic acid pinacol ester
- 2-Aminopyridine-4-boronic acid pinacol ester
- 4-Pyridineboronic acid pinacol ester
Uniqueness
7-Chlorothieno[3,2-b]pyridine-2-boronic Acid Pinacol Ester is unique due to the presence of the thieno[3,2-b]pyridine ring system and the chlorine substitution at the 7-position. This structural feature imparts distinct reactivity and properties, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C13H15BClNO2S |
---|---|
Molecular Weight |
295.6 g/mol |
IUPAC Name |
7-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine |
InChI |
InChI=1S/C13H15BClNO2S/c1-12(2)13(3,4)18-14(17-12)10-7-9-11(19-10)8(15)5-6-16-9/h5-7H,1-4H3 |
InChI Key |
FYNJZJRNGVUBQJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=NC=CC(=C3S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.